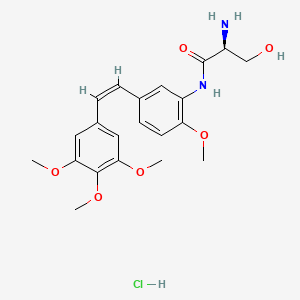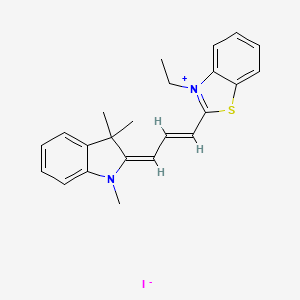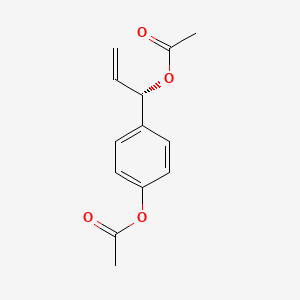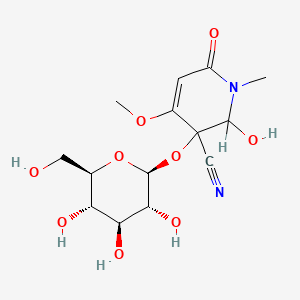
Acridine hydrochloride
Descripción general
Descripción
Acridine hydrochloride is an organic compound and a nitrogen heterocycle . It is a planar molecule that is structurally related to anthracene with one of the central CH groups replaced by nitrogen . It is an almost colorless solid, which crystallizes in needles . There are few commercial applications of acridines; at one time acridine dyes were popular, but they are now relegated to niche applications .
Synthesis Analysis
Acridine is formed after the hydrogenation of 9-chloroacridine is followed by the oxidation of the chloride with ferric chloride . Condensation of diphenylamine with chloroform along with alkyl chloride gives acridine . Friedlander synthesis - At 120°C, cyclohexane-2-enone is treated with salt of anthranilic acid to produce 9-methyl acridine .
Molecular Structure Analysis
Acridine derivatives form an important class of heterocycles containing nitrogen due to their broad range of pharmaceutical properties . Acridine derivatives are characterized by unique physical and chemical properties, biological activities, and industrial applications .
Chemical Reactions Analysis
Acridine derivatives have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral and fungicidal activities . Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .
Physical And Chemical Properties Analysis
Acridine hydrochloride is soluble in ethanol, ether, hydrocarbons, carbon disulfide, boiling water . It is insoluble in water, benzene . Maximum absorption wavelength = 470 nm; Maximum emission wavelength = 550 nm .
Aplicaciones Científicas De Investigación
Anticancer Agent
Field
Application
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer . The unique planar ring structure allows acridone derivatives to act as DNA intercalators .
Methods
Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .
Results
The anti-tumor activity of acridine has been investigated in vitro and in vivo (Ehrlich ascites carcinoma model) .
Antimicrobial Agent
Field
Application
Acridine/acridone derivatives exhibit antimicrobial activities .
Methods
The planar form of acridine allows for intercalation into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions .
Results
Acriflavine, proflavine and their analogues share an acridine-3,6-diamine structural component as a fundamental structural feature. These drugs were among the first to be identified as potent anti-bacterial agents .
Antiviral Agent
Field
Application
Acridine/acridone derivatives exhibit antiviral activities .
Results
Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase .
Alzheimer’s Disease Treatment
Field
Application
Acridine/acridone derivatives are applicable in the treatment of Alzheimer’s disease .
Results
Corrosion Inhibitors
Field
Application
The use of acridines as corrosion inhibitors .
Methods
Patel and Patel used the weight loss (WL) technique to examine the anticorrosion properties of acridine .
Results
Acridine and analogous phenazine and xanthine showed anticorrosion properties toward the corrosion of 63/67 brass in 2.0 N nitric acid (HNO3) solution .
Fluorescent Materials for Visualization of Biomolecules
Field
Application
Acridines are used as fluorescent materials for visualization of biomolecules .
Methods
The semi-planar heterocyclic structure of acridines appreciably interacts with different biomolecular targets .
Results
Acridine/acridone derivatives are found in natural plants and various marine organisms .
Anti-Inflammatory Agent
Field
Application
Acridine derivatives have exhibited bioactivities such as anti-inflammatory .
Results
Antitubercular Agent
Application
Acridine derivatives have exhibited antitubercular activities .
Results
Antiparasitic Agent
Field
Application
Acridine derivatives have exhibited antiparasitic activities .
Results
Antimalarial Agent
Application
Acridine derivatives have exhibited antimalarial activities .
Results
Fungicidal Agent
Field
Application
Acridine derivatives have exhibited fungicidal activities .
Results
Laser Technologies
Field
Application
Acridines are used in laser technologies .
Results
Pigments and Dyes
Field
Application
In the nineteenth century, acridine derivatives were already used industrially as pigments and dyes .
Methods
The unique physical and chemical properties of acridine derivatives make them suitable for use as pigments and dyes .
Results
Acridine derivatives have been successfully used in various industries for coloration purposes .
Organoelectronics
Field
Application
Acridine derivatives have found widespread use in organoelectronics .
Methods
The semi-planar heterocyclic structure of acridines appreciably interacts with different biomolecular targets, making them suitable for use in organoelectronics .
Results
Acridine derivatives have been successfully incorporated into various electronic devices .
Photophysics
Field
Application
Acridine derivatives have applications in photophysics .
Methods
The unique physical and chemical properties of acridine derivatives make them suitable for use in photophysics .
Results
Acridine derivatives have been successfully used in various photophysical applications .
Material Sciences
Application
Acridine derivatives have found widespread use in material sciences .
Methods
The semi-planar heterocyclic structure of acridines appreciably interacts with different biomolecular targets, making them suitable for use in material sciences .
Results
Acridine derivatives have been successfully incorporated into various materials .
Biological Sciences
Field
Application
Acridine derivatives have found widespread use in biological sciences .
Methods
The semi-planar heterocyclic structure of acridines appreciably interacts with different biomolecular targets, making them suitable for use in biological sciences .
Results
Acridine derivatives have been successfully used in various biological applications .
Safety And Hazards
Direcciones Futuras
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease and bacterial and protozoal infections . Numerous acridines with beneficial, biological or photochemical effects have been developed . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
Propiedades
IUPAC Name |
acridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N.ClH/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESTGHCVFYOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938998 | |
| Record name | Acridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridine hydrochloride | |
CAS RN |
17784-47-3 | |
| Record name | Acridine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17784-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




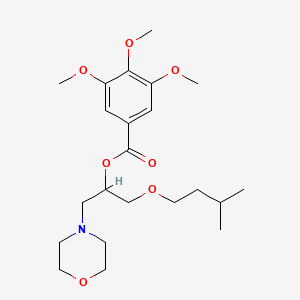


![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
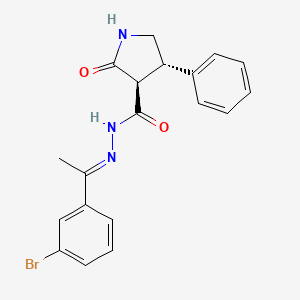
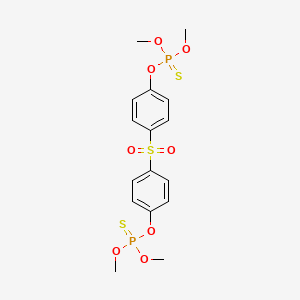
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
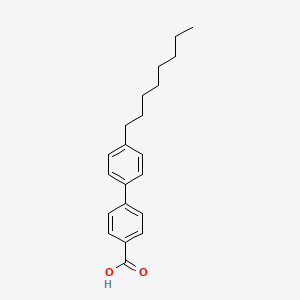
![3-[1-Hydroxy-2-[(4-phenylphenyl)methylamino]ethyl]phenol](/img/structure/B1665390.png)
